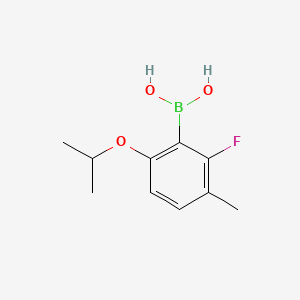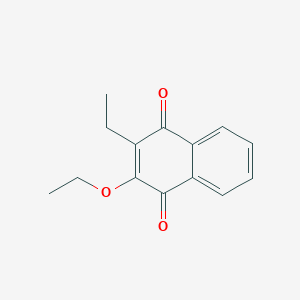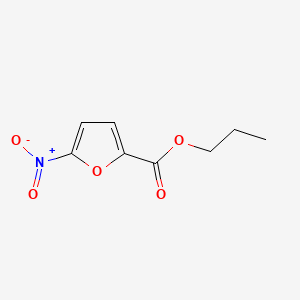
2-Furancarboxylic acid, 5-nitro-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Propyl-5-nitro-2-furoate: is an organic compound with the molecular formula C8H9NO5 It is characterized by the presence of a furan ring substituted with a nitro group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Propyl-5-nitro-2-furoate typically involves the esterification of 5-nitro-2-furoic acid with n-propanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of n-Propyl-5-nitro-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Propyl-5-nitro-2-furoate can undergo oxidation reactions, particularly at the furan ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in n-Propyl-5-nitro-2-furoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, hydrolysis of the ester group can be achieved using aqueous sodium hydroxide to yield 5-nitro-2-furoic acid and n-propanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Aqueous sodium hydroxide, acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives of the furan ring.
Reduction: 5-amino-2-furoic acid derivatives.
Substitution: 5-nitro-2-furoic acid and n-propanol.
Scientific Research Applications
Chemistry: n-Propyl-5-nitro-2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of n-Propyl-5-nitro-2-furoate and its derivatives is ongoing
Industry: In the industrial sector, n-Propyl-5-nitro-2-furoate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other chemical manufacturing processes.
Mechanism of Action
The mechanism by which n-Propyl-5-nitro-2-furoate exerts its effects is primarily through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological targets or other chemical species.
Molecular Targets and Pathways:
Nitro Group: Can be reduced to form amino derivatives, which may interact with enzymes or receptors.
Ester Group: Hydrolysis can release n-propanol and 5-nitro-2-furoic acid, which may have biological activity.
Comparison with Similar Compounds
5-Nitro-2-furoic acid: Similar structure but lacks the ester group.
n-Propyl-2-furoate: Similar ester group but lacks the nitro group.
5-Nitro-2-furyl methyl ketone: Contains a nitro group and furan ring but has a ketone instead of an ester.
Uniqueness: n-Propyl-5-nitro-2-furoate is unique due to the combination of its nitro and ester functional groups attached to a furan ring
Properties
CAS No. |
20001-36-9 |
|---|---|
Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H9NO5/c1-2-5-13-8(10)6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |
InChI Key |
KDWMOTCARFFLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


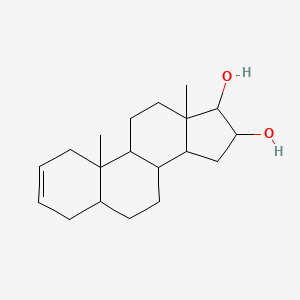

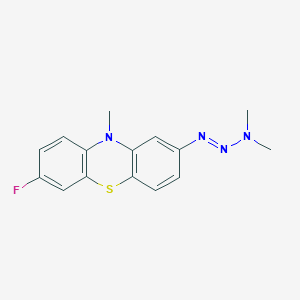
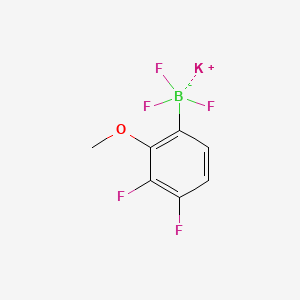
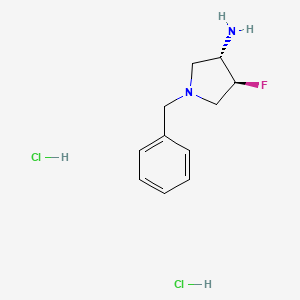


![N-[(1R)-1-Phenylethyl]oxetan-3-amine hydrochloride](/img/structure/B14022717.png)

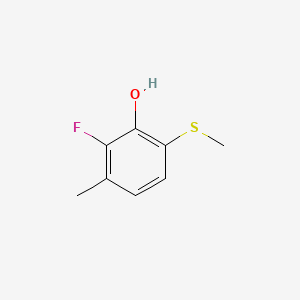
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
